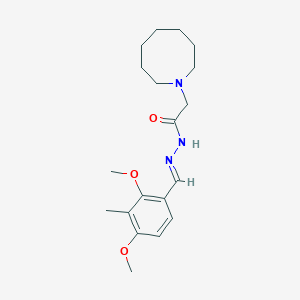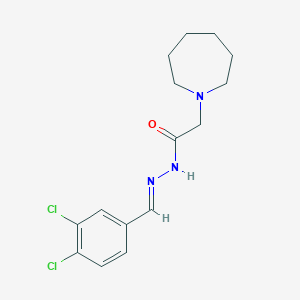
2-(1-azocanyl)-N'-(2,4-dimethoxy-3-methylbenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(1-azocanyl)-N'-(2,4-dimethoxy-3-methylbenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "DMBAAH" and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of DMBAAH is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. For example, DMBAAH has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, DMBAAH can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMBAAH has been shown to exhibit various biochemical and physiological effects. In cancer cells, DMBAAH has been shown to induce apoptosis by activating various signaling pathways involved in cell death. It has also been shown to inhibit the expression of various genes involved in cell growth and proliferation. In addition, DMBAAH has been shown to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DMBAAH has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under normal laboratory conditions, allowing for long-term storage. However, DMBAAH has some limitations for lab experiments. It is a relatively new compound, and its full range of therapeutic applications and mechanisms of action are not yet fully understood. In addition, its potential toxicity and side effects have not been thoroughly investigated.
Zukünftige Richtungen
There are several future directions for research on DMBAAH. One potential avenue of research is to further investigate its anticancer activity and mechanisms of action. Another potential area of research is to explore its potential applications as an antibacterial and antifungal agent. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Finally, research is needed to explore potential drug delivery systems for DMBAAH, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
Wissenschaftliche Forschungsanwendungen
DMBAAH has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antibacterial, antifungal, and antiviral activities. In cancer research, DMBAAH has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of an enzyme called topoisomerase II. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition to its anticancer activity, DMBAAH has also been studied for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15-17(24-2)10-9-16(19(15)25-3)13-20-21-18(23)14-22-11-7-5-4-6-8-12-22/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,21,23)/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANWFVPJBQNLDJ-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=NNC(=O)CN2CCCCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=N/NC(=O)CN2CCCCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3836311.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
![2,3a-diethyl 5-methyl 3-(2-oxopropyl)tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B3836325.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)




